molecular formula C22H26N6O2 B2579335 N2-(2-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine CAS No. 946208-92-0

N2-(2-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2579335
CAS No.: 946208-92-0
M. Wt: 406.49
InChI Key: PZGVEMVNMAGXHS-UHFFFAOYSA-N
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Description

N2-(2-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.49. The purity is usually 95%.
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Biological Activity

N2-(2-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activity, particularly in cancer treatment. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, focusing on its antiproliferative properties against various cancer cell lines.

Molecular Characteristics

PropertyValue
Molecular FormulaC19H24N6O
Molecular Weight356.43 g/mol
CAS Number866088-08-6

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. Notably, it has shown significant efficacy against triple-negative breast cancer (MDA-MB231) cells.

Case Study: Anticancer Activity

In a study evaluating a series of triazine derivatives, this compound exhibited the following results:

  • Cell Line : MDA-MB231 (triple-negative breast cancer)
  • Concentration Tested : 10 μM
  • Growth Inhibition : Greater than 50% reduction in cell viability was observed.

These findings suggest that the compound may inhibit cell proliferation through mechanisms distinct from traditional pathways such as dihydrofolate reductase (DHFR) inhibition .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular signaling pathways involved in proliferation and apoptosis.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with other similar triazine derivatives.

Compound NameCell Line TestedIC50 (μM)Notes
N2-(2-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)MDA-MB231<10Significant antiproliferative effect
N2-(4-fluorophenyl)-6-morpholino-N4-(p-tolyl)DU145 (prostate cancer)15Moderate activity
N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)A549 (lung cancer)20Lower efficacy compared to above

Conclusion and Future Directions

This compound demonstrates promising biological activity as an antiproliferative agent against specific cancer cell lines. Further research is warranted to elucidate its mechanism of action and potential therapeutic applications. Future studies should also explore its efficacy in vivo and assess its safety profile for clinical use.

Properties

IUPAC Name

2-N-(2-ethoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-3-30-19-7-5-4-6-18(19)24-21-25-20(23-17-10-8-16(2)9-11-17)26-22(27-21)28-12-14-29-15-13-28/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGVEMVNMAGXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.